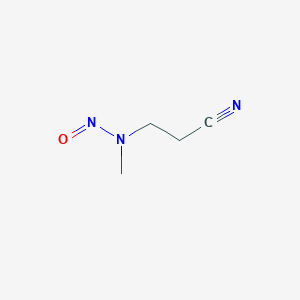

3-(METHYLNITROSAMINO)PROPIONITRILE

Description

3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992)

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanoethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLDFBKYBGNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975579 | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

216 to 217 °F at 0.04 mmHg (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60153-49-3 | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Methylnitrosoamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60153-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylnitrosamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060153493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5H2T1W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylnitrosamino)propionitrile (MNPN) for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Carcinogen

3-(Methylnitrosamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen of significant interest to the fields of toxicology, oncology, and public health.[1][2] First identified in the saliva of betel quid chewers, MNPN is a powerful genotoxic agent that has demonstrated the ability to induce tumors in multiple organ systems in laboratory animals.[1] This guide provides a comprehensive technical overview of MNPN, from its chemical and physical properties to its metabolic activation, mechanism of carcinogenesis, and analytical methodologies for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of MNPN in human disease.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of MNPN is fundamental for its synthesis, handling, and analysis. MNPN is a light yellow liquid at room temperature with a molecular weight of 113.12 g/mol .[3][4]

| Property | Value | Source |

| Molecular Formula | C4H7N3O | [4] |

| Molecular Weight | 113.12 g/mol | [4] |

| CAS Number | 60153-49-3 | [4] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 102-103 °C at 0.04 mmHg | [2] |

| Synonyms | 3-(N-Nitrosomethylamino)propionitrile, (2-Cyanoethyl)methylnitrosamine | [3] |

Formation and Environmental Exposure

MNPN is not a naturally occurring compound in most environmental contexts but is formed from the nitrosation of arecoline, the major alkaloid present in the areca nut, a primary component of betel quid.[2] The formation of MNPN is particularly enhanced in the presence of tobacco, which increases the concentration of nitrites in the saliva of chewers.[2] This chemical transformation can occur under the mild acidic conditions found in the oral cavity and the stomach.

The primary route of human exposure to MNPN is through the chewing of betel quid, a common practice in many parts of Asia and among certain migrant communities worldwide. Studies have detected MNPN in the saliva of betel quid chewers at concentrations ranging from 0.5 to 11.4 micrograms per liter.[1]

Metabolic Activation and Genotoxicity

The carcinogenicity of MNPN is contingent upon its metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, most notably DNA. The primary metabolic activation pathway for MNPN is believed to be α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. While the specific CYP isozymes responsible for MNPN metabolism have not been definitively identified in the available literature, CYP3A4 is a major enzyme involved in the metabolism of many xenobiotics, including other nitrosamines, and is a likely candidate.[5][6][7][8][9]

α-Hydroxylation of the methylene carbon adjacent to the nitrosamino group leads to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide. This reactive species can then cyanoethylate DNA, forming adducts at various nucleophilic sites on the DNA bases.

Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation.

Mechanism of Carcinogenesis: The Role of DNA Adducts

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For MNPN, the primary mechanism of its potent carcinogenicity lies in its ability to methylate DNA following metabolic activation. The reactive electrophile generated from MNPN can transfer a methyl group to DNA bases, with guanine being a primary target.

Two of the major DNA adducts identified following MNPN exposure are 7-methylguanine and O⁶-methylguanine.[1] While 7-methylguanine is the more abundant adduct, O⁶-methylguanine is considered to be more mutagenic. The presence of a methyl group at the O⁶ position of guanine disrupts the normal Watson-Crick base pairing, leading to G:C to A:T transition mutations during DNA replication if not repaired. These mutations in critical genes, such as tumor suppressor genes and oncogenes, can lead to the loss of cellular growth control and the development of cancer.

The highest levels of these methylated guanines have been observed in the nasal cavity of rats, which is a primary target organ for MNPN-induced tumors, regardless of the route of administration.[1]

Caption: The proposed mechanism of MNPN-induced carcinogenesis via DNA methylation.

Toxicological Profile and Carcinogenicity

MNPN is a potent carcinogen in animal models, primarily in F344 rats.[1][2] Studies have demonstrated its ability to induce tumors in a variety of tissues, with a notable organ-specific effect.

| Animal Model | Route of Administration | Total Dose | Target Organs and Tumor Incidence | Source |

| F344 Rats (Male) | Subcutaneous Injection | 0.23 mmol/rat | Nasal Cavity (86% malignant tumors) | [1] |

| F344 Rats (Female) | Subcutaneous Injection | 0.23 mmol/rat | Nasal Cavity (71% malignant tumors) | [1] |

| F344 Rats | Subcutaneous Injection | 0.055 mmol/rat | Liver (43% tumors) | [1] |

| F344 Rats (Male & Female) | Subcutaneous Injection | 1.1 mmol/rat | Esophagus (27/30), Nasal Cavity (21/30), Tongue (11/30) | [2] |

| Rats | Oral Swabbing | - | Nasal Tumors (80%), Lung Adenomas (13%), Liver Tumors (10%), Esophageal Papillomas (7%) | [10] |

These data unequivocally establish MNPN as a powerful multi-organ carcinogen in laboratory animals, highlighting the significant health risk associated with exposure to this compound.

Analytical Methodologies: Detection and Quantification of MNPN

The accurate detection and quantification of MNPN in biological matrices are essential for exposure assessment and mechanistic studies. The primary analytical technique employed for this purpose is gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA), which is a highly selective and sensitive detector for N-nitroso compounds. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of MNPN and its metabolites, offering high sensitivity and specificity.

Experimental Protocol: Quantification of MNPN in Saliva by LC-MS/MS

The following is a generalized protocol for the analysis of MNPN in saliva. Researchers should optimize and validate the method for their specific instrumentation and experimental needs.

1. Saliva Collection and Storage:

-

Collect unstimulated saliva by passive drool into a pre-chilled polypropylene tube.

-

Immediately place the collected sample on ice and freeze at -80°C as soon as possible to minimize degradation.

2. Sample Preparation and Extraction:

-

Thaw saliva samples on ice.

-

To 1 mL of saliva, add an internal standard (e.g., deuterated MNPN) to correct for extraction efficiency and matrix effects.

-

Perform a liquid-liquid extraction by adding 3 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 3 mL of dichloromethane.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for MNPN and its internal standard must be determined and optimized on the specific mass spectrometer being used. For MNPN (m/z 114.1), a potential transition could be to a fragment ion corresponding to the loss of the nitroso group.

-

4. Quantification:

-

Generate a calibration curve using standards of known MNPN concentrations prepared in a control matrix (e.g., artificial saliva or pooled saliva from non-exposed individuals).

-

Quantify the concentration of MNPN in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: A typical workflow for the quantification of MNPN in saliva using LC-MS/MS.

Conclusion and Future Directions

3-(Methylnitrosamino)propionitrile is a potent, organ-specific carcinogen that poses a significant health risk to individuals who chew betel quid, particularly when combined with tobacco. Its mechanism of action, involving metabolic activation and the formation of mutagenic DNA adducts, is a critical area of study for understanding its role in human cancer. The analytical methods outlined in this guide provide the necessary tools for researchers to accurately assess exposure to MNPN and to further investigate its toxicological properties.

Future research should focus on several key areas:

-

Identification of Specific CYP450 Isozymes: Pinpointing the specific CYP enzymes responsible for MNPN metabolism will provide crucial insights into individual susceptibility and potential for drug-MNPN interactions.

-

Biomarker Development: Further validation of MNPN and its metabolites as biomarkers of exposure and cancer risk in human populations is warranted.

-

Chemoprevention Strategies: Investigating potential agents that can inhibit the metabolic activation of MNPN or enhance the repair of MNPN-induced DNA damage could lead to effective cancer prevention strategies for at-risk populations.

By continuing to unravel the complex biology and toxicology of MNPN, the scientific community can work towards mitigating the adverse health effects of this potent environmental carcinogen.

References

- Prokopczyk, B., Rivenson, A., & Hoffmann, D. (1987). 3-(Methylnitrosamino)

- Prokopczyk, B., Rivenson, A., Bertinato, P., Brunnemann, K. D., & Hoffmann, D. (1991). A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. Cancer letters, 60(2), 153–157.

- Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)

- Wenke, G., Brunnemann, K. D., Hoffmann, D., & Bhide, S. V. (1984). A study of betel quid carcinogenesis: IV. Analysis of the saliva of betel chewers: a preliminary report. Journal of cancer research and clinical oncology, 108(1), 110–113.

-

Semantic Scholar. (n.d.). Figure 3 from 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Giebułtowicz, J., Wroczyński, P., & Samol, A. (2020). Qualitative and Quantitative Mass Spectrometry in Salivary Metabolomics and Proteomics. International journal of molecular sciences, 21(10), 3584.

-

PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(Methylnitrosamino)propionitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation for the LC-MS/MS analyses for blood, saliva, and aCSF samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from [Link]

- Sanchez, R. I., Wang, R. W., Newton, D. J., & Franklin, R. B. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant.

-

Wikipedia. (n.d.). CYP3A4. Retrieved from [Link]

- Burk, O., & Wojnowski, L. (2004). Cytochrome P450 3A and their regulation. Naunyn-Schmiedeberg's archives of pharmacology, 369(1), 105–124.

- Li, L., Li, R., & Zhou, J. (2012). Development of isotope labeling LC-MS for human salivary metabolomics and application to profiling metabolome changes associated with mild cognitive impairment. Analytical chemistry, 85(4), 2453–2460.

- Georgieva, M., & Vlaykova, T. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Journal of the Bulgarian Chemical Society, 41(4), 2204466.

- Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.

- von Moltke, L. L., Greenblatt, D. J., Schmider, J., Harmatz, J. S., & Shader, R. I. (1995). Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. Clinical pharmacokinetics, 29 Suppl 1, 33–43.

Sources

- 1. 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP3A4 - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P450 3A and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 9. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tobacco-specific and betel nut-specific N-nitroso compounds: occurrence in saliva and urine of betel quid chewers and formation in vitro by nitrosation of betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(METHYLNITROSAMINO)PROPIONITRILE: Properties, Carcinogenicity, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen, has garnered significant attention within the scientific community due to its presence in the saliva of betel quid chewers and its association with an increased risk of oral and esophageal cancers.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical and physical properties, synthesis, biological effects, and analytical methodologies related to this hazardous compound. As a Senior Application Scientist, the following narrative is structured to provide not only factual data but also to illuminate the causality behind experimental observations and the logic underpinning analytical strategies.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of 3-(METHYLNITROSAMINO)PROPIONITRILE is paramount for its safe handling, synthesis, and analysis.

Nomenclature and Structure

-

Synonyms: 3-(N-Nitrosomethylamino)propionitrile, MNPN, 3-(Methylnitrosoamino)propanenitrile[2][3][4]

The structure of MNPN features a propionitrile backbone with a methylnitrosamino substituent. The presence of the N-nitroso group is a key structural feature, contributing significantly to its carcinogenic properties.

Physicochemical Data

The following table summarizes the known physical and chemical properties of 3-(METHYLNITROSAMINO)PROPIONITRILE.

| Property | Value | Source |

| Appearance | Light yellow liquid/oil | [2][4] |

| Boiling Point | 102-103 °C at 0.04 mmHg (216-217 °F) | [2] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Nitriles such as acetonitrile and propionitrile are soluble in water, but higher nitriles have low aqueous solubility. | [5] |

| Stability | Stable under normal conditions. Light sensitive. | [5] |

| Storage | Store in an amber vial at -20°C under an inert atmosphere. | [5] |

Synthesis and Reactivity

Synthesis

3-(Methylnitrosamino)propionitrile is not commercially produced on a large scale and is primarily synthesized for research purposes. It is formed from the nitrosation of 3-(methylamino)propionitrile. This precursor is a secondary amine and can be nitrosated using various reagents.

Conceptual Synthesis Pathway:

Caption: General synthesis pathway for 3-(METHYLNITROSAMINO)PROPIONITRILE.

Protocol Insight: The nitrosation of secondary amines is a well-established reaction. A general laboratory-scale procedure would involve dissolving 3-(methylamino)propionitrile in a suitable solvent and treating it with a nitrosating agent, such as sodium nitrite, under acidic conditions. The reaction progress should be carefully monitored, and the product purified using appropriate chromatographic techniques. It is crucial to perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of the product.

Reactivity and Decomposition

The reactivity of 3-(METHYLNITROSAMINO)PROPIONITRILE is influenced by both the nitrile and the N-nitroso functional groups.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 3-(methylnitrosamino)propanoic acid.

-

Reduction: The N-nitroso group can be reduced to the corresponding hydrazine.

-

Incompatibility: As a nitrile, it is incompatible with strong oxidizing acids, which can lead to violent reactions. It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[2]

-

Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[5]

Biological Effects and Carcinogenicity

The most significant aspect of 3-(METHYLNITROSAMINO)PROPIONITRILE is its potent carcinogenicity. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[2]

Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of 3-(METHYLNITROSAMINO)PROPIONITRILE is not inherent to the molecule itself but arises from its metabolic activation by cytochrome P450 (CYP) enzymes in the body.[6]

Metabolic Activation Pathway:

Caption: Simplified metabolic activation pathway of 3-(METHYLNITROSAMINO)PROPIONITRILE.

Expertise & Experience: The key step in the activation of many nitrosamine carcinogens is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[6] In the case of MNPN, this leads to the formation of unstable α-hydroxy nitrosamines. These intermediates spontaneously decompose to yield highly reactive electrophilic species, such as methyldiazonium and 2-cyanoethyldiazonium ions. These ions can then react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of these adducts, particularly O⁶-methylguanine, is a critical event in the initiation of carcinogenesis as it can lead to miscoding during DNA replication and subsequent mutations in key oncogenes or tumor suppressor genes.[1]

Target Organs and Toxicity

Animal studies have demonstrated that 3-(METHYLNITROSAMINO)PROPIONITRILE is a potent carcinogen, inducing tumors in various organs. In F344 rats, subcutaneous injections of MNPN have been shown to induce a high incidence of malignant tumors in the nasal cavity, as well as tumors in the liver.[1] The highest levels of methylated guanine adducts were found in the nasal mucosa, irrespective of the administration route, highlighting this as a primary target tissue.[1]

Analytical Methodologies

The detection and quantification of 3-(METHYLNITROSAMINO)PROPIONITRILE, particularly at the trace levels found in biological samples, require sensitive and specific analytical methods.

Sample Preparation

The choice of sample preparation technique is critical for accurate analysis and depends on the matrix. For biological samples like saliva, which is a key matrix for MNPN exposure assessment, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from interfering substances.

Exemplary Sample Preparation Workflow for Saliva:

Caption: A general workflow for the preparation of saliva samples for MNPN analysis.

Trustworthiness: The inclusion of a stable isotope-labeled internal standard, such as deuterated 3-(METHYLNITROSAMINO)PROPIONITRILE, is crucial for a self-validating system. This internal standard mimics the behavior of the analyte during extraction and analysis, allowing for accurate correction of any sample loss or matrix effects, thereby ensuring the trustworthiness of the quantitative results.

Instrumental Analysis

GC-TEA is a highly specific and sensitive technique for the analysis of N-nitroso compounds.[2][7]

Principle of GC-TEA:

-

Gas Chromatographic Separation: The sample extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Pyrolysis: The separated compounds eluting from the GC column enter a high-temperature pyrolyzer. The N-NO bond in nitrosamines is thermally cleaved, releasing a nitric oxide (NO) radical.

-

Chemiluminescence Detection: The NO radical reacts with ozone (O₃) in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of the N-nitroso compound.

Authoritative Grounding: The high specificity of the TEA detector for the nitroso functional group significantly reduces interferences from other co-eluting compounds in complex matrices, making it an authoritative method for nitrosamine analysis.[2][7]

HPLC-MS/MS is another powerful technique for the analysis of 3-(METHYLNITROSAMINO)PROPIONITRILE, offering high sensitivity and selectivity.

Principle of HPLC-MS/MS:

-

Liquid Chromatographic Separation: The sample extract is separated using high-performance liquid chromatography, which is well-suited for non-volatile or thermally labile compounds.

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.

-

Tandem Mass Spectrometry: The ionized analyte (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity.

Experimental Protocol Considerations:

-

Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of polar to moderately polar compounds like MNPN.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used to achieve good separation.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for MNPN and its internal standard must be optimized to ensure selective and sensitive detection.

Safety and Handling

3-(METHYLNITROSAMINO)PROPIONITRILE is a confirmed animal carcinogen and a suspected human carcinogen.[5] Therefore, all handling and experimental work must be conducted with extreme caution in a designated area, such as a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A flame-resistant lab coat.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill and Disposal:

-

In case of a spill, evacuate the area and ventilate. Absorb the spill with an inert material and place it in a sealed container for disposal.

-

All waste containing 3-(METHYLNITROSAMINO)PROPIONITRILE must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(METHYLNITROSAMINO)PROPIONITRILE is a potent genotoxic carcinogen that poses a significant health risk, particularly to individuals who chew betel quid. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, mechanism of carcinogenic action, and analytical methods for its detection. A thorough understanding of these aspects is essential for researchers working to mitigate the health risks associated with this hazardous compound. The continued development and validation of sensitive and reliable analytical methods are crucial for monitoring human exposure and for advancing research into the prevention of cancers associated with betel quid chewing.

References

-

PubChem. 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. [Link]

-

Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. [Link]

-

National Center for Biotechnology Information. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). [Link]

-

ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. [Link]

-

FILAB. Analysis of nitrosamines by GC-TEA. [Link]

-

Pharmaffiliates. 1329834-39-0| Chemical Name : 3-(Methylnitrosamino)propionitrile-d3. [Link]

-

National Center for Biotechnology Information. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. [Link]

-

National Center for Biotechnology Information. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. [Link]

-

National Center for Biotechnology Information. Enzyme mechanisms in the metabolism of nitrosamines. [Link]

-

National Center for Biotechnology Information. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. [Link]

-

ResearchGate. Determination of volatile N-nitrosamines and nitrosated compounds in extracts of artificial saliva from teats, dummies and other rubber derivatives. [Link]

-

FILAB. GC-TEA analysis in laboratory. [Link]

-

LCGC International. GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. [Link]

-

SciELO. Determination of N-nitrosamines and N-nitrosables Substances in Rubber Teats and Sothers by GC-TEA. [Link]

-

Estonian Academy Publishers. Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. [Link]

-

PubChem. 3-(Methylnitrosoamino)propanenitrile. [Link]

-

Pharmaffiliates. CAS No : 60153-49-3 | Product Name : 3-(Methylnitrosamino)propionitrile. [Link]

-

National Center for Biotechnology Information. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone Metabolism by Cytochrome P450 2B6. [Link]

-

National Center for Biotechnology Information. Cytochrome P450 enzymes as catalysts of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco specific carcinogen. [Link]

-

ResearchGate. Analytical method validation: A brief review. [Link]

-

National Center for Biotechnology Information. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by inducible and constitutive cytochrome P450 enzymes in rats. [Link]

-

Journal of Drug Delivery and Therapeutics. A review on analytical method validation and its regulatory perspectives. [Link]

-

National Center for Biotechnology Information. In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole. [Link]

-

ResearchGate. N‐Nitrosation of aliphatic secondary amines. [a] Reaction conditions:... [Link]

-

International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

-

MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

-

ResearchGate. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. [Link]

-

National Center for Biotechnology Information. 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats. [Link]

-

National Center for Biotechnology Information. articles cytochrome p450 3a-mediated metabolism of buspirone in human liver microsomes. [Link]

-

Waters. Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]

-

PubChem. Propanenitrile, 3-(methylamino)-. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Elsevier. Development and Validation of Analytical Methods, Volume 3. [Link]

-

MDPI. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. [Link]

Sources

- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 6. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Carcinogenic Core of 3-(Methylnitrosamino)propionitrile: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen found in smokeless tobacco products and formed from the nitrosation of arecoline, an alkaloid present in the areca nut, represents a significant threat to human health. Understanding the intricate molecular mechanisms by which MNPN exerts its carcinogenic effects is paramount for developing effective strategies for cancer prevention and therapy. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core carcinogenic actions of MNPN, from its metabolic activation to the downstream cellular and genetic consequences. By synthesizing current scientific knowledge and providing practical insights into experimental methodologies, this guide aims to empower the scientific community to further unravel the complexities of MNPN-induced carcinogenesis and to accelerate the development of novel interventions.

Introduction to 3-(Methylnitrosamino)propionitrile (MNPN)

3-(Methylnitrosamino)propionitrile is a light yellow liquid and a member of the N-nitrosamine class of chemical carcinogens[1]. It is formed from the reaction of methylamine with a nitrosating agent, a process that can occur during the curing and processing of tobacco, as well as endogenously in the human body from dietary precursors. The International Agency for Research on Cancer (IARC) has classified 3-(N-Nitrosomethylamino)propionitrile as a substance that can cause cancer[1].

Animal studies have unequivocally demonstrated the potent carcinogenicity of MNPN. In F344 rats, administration of MNPN has been shown to induce a high incidence of tumors in various organs, most notably the esophagus, nasal cavity, and tongue. This organ-specific carcinogenicity underscores the importance of understanding the metabolic pathways and molecular targets of MNPN.

The Initiating Event: Metabolic Activation of MNPN

Like many chemical carcinogens, MNPN is not directly genotoxic. It requires metabolic activation to be converted into a reactive electrophilic species that can interact with cellular macromolecules, including DNA. The primary and critical step in the metabolic activation of MNPN is α-hydroxylation.

The Role of Cytochrome P450 Enzymes

The α-hydroxylation of N-nitrosamines is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes[2]. While the specific CYP isozymes responsible for the metabolism of MNPN have not been definitively identified in the literature, extensive research on the structurally similar tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), provides valuable insights. The metabolism of NNK is known to be mediated by several CYP enzymes, including CYP2A6, CYP2B6, CYP1A2, and CYP2E1, with varying efficiencies and tissue-specific expression. It is highly probable that a similar spectrum of CYP enzymes is involved in the metabolic activation of MNPN. The α-hydroxylation of MNPN can occur at either the methyl or the methylene carbon adjacent to the nitroso group.

Diagram: Metabolic Activation of 3-(Methylnitrosamino)propionitrile (MNPN)

Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation.

Formation of the Ultimate Carcinogen

The α-hydroxylation of MNPN generates an unstable intermediate, an α-hydroxy-N-nitrosamine. This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive electrophile, 2-cyanoethyldiazohydroxide. This diazohydroxide is considered the ultimate carcinogenic metabolite of MNPN. It can be protonated and lose a molecule of nitrogen gas (N₂) to form a highly electrophilic 2-cyanoethylcarbocation.

The Molecular Lesion: DNA Adduct Formation

The electrophilic 2-cyanoethylcarbocation generated from the metabolic activation of MNPN readily reacts with nucleophilic sites in cellular macromolecules. The most critical target for carcinogenesis is DNA. The reaction of the 2-cyanoethylcarbocation with DNA results in the formation of covalent adducts, specifically cyanoethylated DNA bases.

Major DNA Adducts of MNPN

In vivo studies in F344 rats have identified two major DNA adducts formed from MNPN:

-

7-(2-cyanoethyl)guanine (7-CEG): This is the most abundant adduct, formed by the reaction of the 2-cyanoethylcarbocation with the N7 position of guanine.

-

O⁶-(2-cyanoethyl)deoxyguanosine (O⁶-CEdG): Although formed in smaller quantities than 7-CEG, this adduct is considered to be highly mutagenic and is a critical lesion in the initiation of cancer. The O⁶ position of guanine is involved in the Watson-Crick base pairing with cytosine. The presence of a bulky cyanoethyl group at this position disrupts normal base pairing during DNA replication, leading to misincorporation of nucleotides and subsequent mutations.

The highest levels of these DNA adducts have been observed in the nasal mucosa of rats treated with MNPN, which correlates with the high incidence of nasal tumors in these animals.

Cellular Consequences of MNPN-Induced DNA Damage

The formation of cyanoethylated DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. However, if the damage is extensive or the repair mechanisms are overwhelmed or faulty, these responses can lead to mutagenesis, genomic instability, and ultimately, cancer.

DNA Repair Mechanisms

The cell possesses a sophisticated network of DNA repair pathways to remove various types of DNA damage. The repair of cyanoethylated DNA adducts is thought to involve pathways similar to those that repair other alkylated bases.

-

Base Excision Repair (BER): The BER pathway is primarily responsible for the removal of small, non-helix-distorting base lesions, such as N7-alkylguanine[3][4][5]. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. It is highly likely that a specific DNA glycosylase recognizes 7-CEG and initiates its removal through the BER pathway[6].

-

O⁶-Alkylguanine-DNA Alkyltransferase (MGMT): The O⁶-alkylguanine adducts, including O⁶-CEdG, are primarily repaired by the suicide enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT)[7][8]. MGMT directly transfers the alkyl group from the O⁶ position of guanine to a cysteine residue in its active site, thereby restoring the normal guanine base[8]. The expression and activity of MGMT vary among individuals and tissues, which can influence susceptibility to the carcinogenic effects of agents that form O⁶-alkylguanine adducts.

Diagram: DNA Repair Pathways for MNPN-Induced Adducts

Caption: Primary DNA repair pathways for MNPN-induced adducts.

Mutagenesis and Mutational Signature

If the DNA adducts are not repaired before DNA replication, they can lead to the insertion of incorrect nucleotides opposite the damaged base. The O⁶-CEdG adduct, in particular, is highly miscoding and preferentially directs the incorporation of thymine instead of cytosine. This results in G:C to A:T transition mutations in the DNA sequence. This type of mutation is a hallmark of many N-nitrosamine carcinogens[9][10][11].

The accumulation of these mutations in critical genes, such as proto-oncogenes (e.g., KRAS) and tumor suppressor genes (e.g., TP53), can disrupt normal cellular growth control and contribute to the development of cancer. The specific pattern of mutations induced by a carcinogen is known as its mutational signature. While the specific mutational signature of MNPN has not been fully elucidated, it is expected to be dominated by G:C to A:T transitions, consistent with other N-nitrosamines[9][10][11].

Cellular Signaling and Fate

The presence of DNA damage can activate complex cellular signaling pathways that determine the fate of the cell. These pathways can lead to:

-

Cell Cycle Arrest: To allow time for DNA repair, the cell cycle can be temporarily halted. This is often mediated by the activation of checkpoint proteins such as p53 and ATM/ATR kinases.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell may undergo apoptosis to eliminate the potentially cancerous cell.

-

Senescence: In some cases, damaged cells may enter a state of permanent cell cycle arrest known as senescence.

The balance between these outcomes is crucial in determining whether a cell with MNPN-induced DNA damage will be safely eliminated or will survive and potentially give rise to a tumor.

In Vivo Carcinogenicity and Tumorigenesis

The carcinogenic potential of MNPN has been extensively studied in animal models, particularly in F344 rats. These studies have consistently demonstrated that MNPN is a potent carcinogen, inducing tumors in a dose-dependent manner.

Target Organs and Tumor Types

Subcutaneous injection of MNPN in F344 rats leads to the development of tumors primarily in the:

-

Esophagus: Squamous cell papillomas and carcinomas.

-

Nasal Cavity: Squamous cell papillomas and carcinomas.

-

Tongue: Squamous cell papillomas and carcinomas.

The high incidence of tumors in these organs suggests that they are either major sites of metabolic activation of MNPN or are particularly susceptible to the genotoxic effects of its metabolites. The observation of high levels of MNPN-DNA adducts in the nasal mucosa of rats supports the former hypothesis for this target organ.

Dose-Response and Tumor Latency

The incidence and latency of tumor development are dependent on the dose and duration of MNPN exposure. Higher doses of MNPN generally lead to a higher incidence of tumors and a shorter latency period. Quantitative data from these studies are crucial for risk assessment and for understanding the potency of MNPN as a carcinogen.

Experimental Methodologies for Studying MNPN Carcinogenesis

A variety of experimental techniques are employed to investigate the carcinogenic mechanism of MNPN. This section provides an overview of some key methodologies.

Detection and Quantification of DNA Adducts

The analysis of MNPN-DNA adducts is a cornerstone of research into its mechanism of action.

Protocol: Quantification of 7-(2-cyanoethyl)guanine by HPLC-MS/MS

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity of the DNA.

-

DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases. This can be achieved by neutral thermal hydrolysis (e.g., heating at 100°C for 30 minutes) which preferentially cleaves the glycosidic bond of N7-alkylguanine adducts.

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the released adducts and remove interfering substances.

-

HPLC Separation: Separate the components of the hydrolyzed DNA sample using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

MS/MS Detection: Detect and quantify the 7-CEG adduct using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity.

-

Quantification: Use a stable isotope-labeled internal standard of 7-CEG to accurately quantify the amount of the adduct in the sample.

Diagram: Experimental Workflow for DNA Adduct Analysis

Caption: Workflow for the analysis of MNPN-DNA adducts.

In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity assays can be used to assess the mutagenic and clastogenic potential of MNPN and its metabolites.

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations. A positive result indicates that the test compound can cause mutations. For pro-mutagens like MNPN, the assay is performed in the presence of a metabolic activation system (S9 fraction from rat liver)[12].

-

In Vitro Micronucleus Assay: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in cultured mammalian cells. The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes, is a marker of genotoxicity[13][14].

-

Comet Assay (Single-Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage[15][16].

Conclusion and Future Directions

The carcinogenic action of 3-(methylnitrosamino)propionitrile is a multi-step process initiated by metabolic activation to a reactive electrophile that forms pro-mutagenic DNA adducts. The resulting genetic lesions, if not properly repaired, lead to mutations that can drive the malignant transformation of cells. While significant progress has been made in elucidating this pathway, several key areas warrant further investigation.

Future research should focus on definitively identifying the specific cytochrome P450 isozymes responsible for MNPN metabolism in humans, as this will be crucial for understanding inter-individual differences in susceptibility. A deeper understanding of the cellular signaling pathways activated by MNPN-induced DNA damage will provide insights into the mechanisms of cell fate decisions and potential targets for intervention. Furthermore, the development and application of highly sensitive analytical methods will be essential for detecting low levels of MNPN-DNA adducts in human populations, which can serve as valuable biomarkers of exposure and risk.

By continuing to unravel the intricate molecular toxicology of MNPN, the scientific community can pave the way for more effective strategies to prevent and treat cancers associated with this potent carcinogen.

References

-

Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]

-

Sequence specific mutations induced by N-nitrosodimethylamine at two marker loci in metabolically competent human lymphoblastoid cells. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]

-

Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022, May 26). MDPI. Retrieved January 14, 2026, from [Link]

-

Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. (2009, September 30). PubMed. Retrieved January 14, 2026, from [Link]

-

Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. (2007, November 1). PubMed. Retrieved January 14, 2026, from [Link]

-

The consensus repair mechanism of O⁶-alkylguanines by MGMT. In the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Micronucleus test. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Repair gene O6‐methylguanine‐DNA methyltransferase is controlled by SP1 and up‐regulated by glucocorticoids, but not by temozolomide. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]

-

Base excision repair. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Base Excision Repair. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. (n.d.). Open Exploration Publishing. Retrieved January 14, 2026, from [Link]

-

Flow chart for the LC/MS-MS quantification of DNA damage products in... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Quantification of Multiple DNA Adducts Formed through Oxidative Stress Using Liquid Chromatography and Electrospray Tandem Mass Spectrometry. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]

-

Detection of in vitro genotoxicity of pro-mutagens using the comet assay under human and rat liver S9 fractions. (2018, July 12). MedCrave online. Retrieved January 14, 2026, from [Link]

-

Genotoxicity evaluation of tobacco and nicotine delivery products: Part Two. In vitro micronucleus assay. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O>6>-methylguanine DNA damage in glioblastoma. (2021, June 1). MD Anderson Cancer Center. Retrieved January 14, 2026, from [Link]

-

In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. (2022, April 21). PubMed. Retrieved January 14, 2026, from [Link]

-

Base Excision Repair | DNA Repair Mechanism. (2017, October 6). YouTube. Retrieved January 14, 2026, from [Link]

-

3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (n.d.). Retrieved January 14, 2026, from [Link]

-

Overview of Base Excision Repair Biochemistry. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Propionitrile (107-12-0). (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

The legacy of the F344 rat as a cancer bioassay model (a retrospective summary of three common F344 rat neoplasms). (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

The Legacy of the F344 Rat at the National Toxicology Program. (2017, January 13). Retrieved January 14, 2026, from [Link]

-

Dose-response study with N-nitrosodiethanolamine in F344 rats. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

CYP3A4. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Cytochrome P450 3A and their regulation. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Metastasis to the F344 Rat Pancreas from Lung Cancer Induced by 4-(Methylnitrosamino)- 1-(3-pyridyl). (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014, March 6). Medsafe. Retrieved January 14, 2026, from [Link]

-

Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base excision repair - Wikipedia [en.wikipedia.org]

- 4. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 9. Molecular origins of mutational spectra produced by the environmental carcinogen N-nitrosodimethylamine and SN1 chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

- 14. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-(Methylnitrosamino)propionitrile in Betel Quid Carcinogenesis

An In-depth Technical Guide for Researchers

Executive Summary

The chewing of betel quid (BQ) is a widespread practice, particularly in Asia, and represents a primary risk factor for cancers of the oral cavity and pharynx.[1][2] While BQ is a complex mixture, the formation of areca nut-specific nitrosamines is considered a critical pathway in its carcinogenicity. This guide focuses on 3-(methylnitrosamino)propionitrile (MNPN), a potent carcinogen formed from the primary areca alkaloid, arecoline.[3][4][5] We will delineate the pathway from the formation of MNPN in the oral cavity of chewers to its metabolic activation, subsequent interaction with DNA, and the compelling in vivo evidence that establishes its powerful carcinogenic activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underpinning BQ-induced cancers.

Endogenous Formation of a Potent Carcinogen: The Genesis of MNPN

The journey of MNPN-induced carcinogenesis begins with the chemical transformation of arecoline, the most abundant alkaloid in the areca nut, a principal component of betel quid.[6][7] During mastication, arecoline is subjected to nitrosation within the oral cavity, a reaction that converts it into several N-nitrosamines, including MNPN, 3-(methyl-nitrosoamino)-propionaldehyde (MNPA), and N-nitrosoguvacoline (NG).[7][8]

The nitrosation process is significantly enhanced by the chemical environment of the mouth during BQ chewing. The addition of slaked lime (calcium hydroxide) elevates oral pH, while the frequent inclusion of tobacco in the quid is a critical factor.[5] Tobacco not only contains its own set of carcinogens but also increases the concentration of nitrite in the saliva, a key nitrosating agent.[5] In vitro studies have demonstrated that under these mild, physiologically relevant conditions, arecoline readily converts to MNPN.[4][8] This endogenous formation is a crucial initiating event, as it generates a powerful carcinogen directly at the site of tissue exposure.[5][8]

Caption: Endogenous formation of MNPN from arecoline in the oral cavity.

Metabolic Activation: Unmasking the Genotoxic Agent

Like many chemical carcinogens, MNPN requires metabolic activation to exert its genotoxic effects. The parent compound is a procarcinogen, which is converted into a highly reactive electrophilic species by cellular enzymes. This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[9][10][11] These enzymes, located primarily in the endoplasmic reticulum of cells, catalyze the oxidation of a wide range of xenobiotics.[11][12][13]

For nitrosamines such as MNPN, the key activation step is α-hydroxylation.[14] CYP enzymes introduce a hydroxyl group on the carbon atom adjacent (alpha) to the N-nitroso group. This hydroxylation creates an unstable intermediate that spontaneously decomposes to yield a highly reactive diazonium ion or a carbonium ion. This electrophilic intermediate is the ultimate carcinogenic species, capable of covalently binding to nucleophilic sites on cellular macromolecules, most critically, DNA.

Caption: Metabolic activation pathway of MNPN via CYP450-mediated α-hydroxylation.

The Molecular Lesion: MNPN-DNA Adduct Formation

The cornerstone of chemical carcinogenesis is the formation of covalent bonds between the carcinogen and DNA, creating what are known as DNA adducts.[15] The electrophilic intermediates generated from MNPN metabolism readily attack the electron-rich nitrogen and oxygen atoms in DNA bases.[6] This alkylation of DNA disrupts the normal structure of the double helix and can lead to mutations if not properly repaired.[7]

The metabolism of areca nut-specific nitrosamines, including MNPN, leads to the formation of adducts such as O⁶-methylguanine.[6][7] The formation of adducts at the O⁶-position of guanine is particularly mutagenic because it can cause G:C to A:T transition mutations during DNA replication. While cells possess DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), to remove these lesions, persistent exposure to MNPN from chronic betel quid chewing can overwhelm these repair systems.[16][17] This leads to the accumulation of DNA damage and an increased probability of mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and oncogenes (e.g., RAS), a fundamental step in the initiation of cancer.[18][19]

The accumulation of DNA damage triggers cellular signaling pathways involved in inflammation, cell cycle control, and apoptosis. Chronic exposure to BQ ingredients is known to induce pathways involving NF-κB, COX-2, and hypoxia, which are closely linked to carcinogenesis.[1][2]

In Vivo Corroboration: Evidence of Potent Carcinogenicity

The definitive evidence for MNPN's role in carcinogenesis comes from extensive studies in animal models. Bioassays in F344 rats have unequivocally demonstrated that MNPN is a powerful, multi-organ carcinogen.[3][4] In a seminal study, subcutaneous injection of MNPN induced tumors in 100% of the treated male and female rats within 24 weeks.[3][4][5] Notably, no tumors were observed in the control group. The carcinogenicity of MNPN is not limited to the site of application, indicating systemic distribution and organ-specific metabolic activation.[20]

Table 1: Tumor Incidence in F344 Rats Treated with MNPN (Data synthesized from Wenke et al., 1984)[3][4][5]

| Organ Site | Tumor Incidence (out of 30 rats) | Percentage (%) |

| Esophagus | 27 | 90% |

| Nasal Cavity | 21 | 70% |

| Tongue | 11 | 37% |

| Pharynx/Forestomach | 2 | 7% |

These results are striking, establishing MNPN as a more potent carcinogen than even 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), one of the most powerful carcinogens found in tobacco.[5] This potent activity underscores the significant risk posed by its endogenous formation during betel quid chewing.

Methodologies for the Study of MNPN Carcinogenesis

Advancing the research in this field requires robust and reproducible experimental protocols. Here, we outline core methodologies for the synthesis, detection, and bioassay of MNPN.

Protocol 5.1: Analysis of MNPN-DNA Adducts by LC-MS/MS

The causal link between MNPN exposure and genetic mutation is the formation of DNA adducts. Their detection and quantification provide direct evidence of genotoxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[21][22]

Objective: To quantify specific MNPN-derived DNA adducts from biological samples.

Methodology:

-

DNA Isolation:

-

Homogenize tissue samples (e.g., oral mucosa, esophagus) or lyse cultured cells.

-

Perform DNA extraction using a standard phenol-chloroform method or a commercial DNA isolation kit to ensure high purity.

-

Quantify the isolated DNA using UV spectrophotometry (A260/A280 ratio).

-

-

DNA Hydrolysis:

-

Digest the purified DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) or through neutral thermal hydrolysis. This step releases the adducted nucleosides from the DNA backbone.

-

-

Sample Cleanup:

-

Use solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering matrix components, thereby enriching the sample for the DNA adducts of interest.

-

-

LC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatography: Separate the adducts from other remaining components on a C18 reverse-phase column using a gradient elution (e.g., water/methanol with formic acid).

-

Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-daughter ion transitions for the target MNPN adduct (e.g., O⁶-cyanoethylguanine) in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve using synthesized, isotopically-labeled internal standards for the specific MNPN adduct.

-

Calculate the quantity of adducts in the sample (e.g., fmol of adduct per mg of DNA) by comparing its peak area to the standard curve.

-

Caption: Experimental workflow for MNPN-DNA adduct analysis using LC-MS/MS.

Protocol 5.2: In Vivo Carcinogenicity Bioassay in F344 Rats

This protocol is based on the successful models that established MNPN's carcinogenicity.[3][4][5] Such studies are essential for assessing carcinogenic potential and dose-response relationships.

Objective: To determine the carcinogenic potential of MNPN in a rodent model.

Methodology:

-

Animal Model:

-

Use male and female F344 rats, 6-8 weeks of age. This strain is well-characterized for carcinogenesis studies.

-

House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

-

Treatment Groups:

-

Group 1 (Treatment): 30 rats (15 male, 15 female). Administer MNPN dissolved in a suitable solvent (e.g., saline).

-

Group 2 (Control): 30 rats (15 male, 15 female). Administer the solvent only.

-

-

Dosing Regimen:

-

Administer MNPN via subcutaneous (s.c.) injection three times weekly. A total dose of approximately 1.0-1.2 mmol per rat, delivered in subdoses over several weeks, has been shown to be effective.[3][4]

-

Monitor animal weight and health status daily. Significant weight loss may indicate toxicity and require adjustment of the protocol or termination of the assay.[5]

-

-

Assay Termination and Necropsy:

-

Terminate the experiment at a pre-determined time point (e.g., 24-30 weeks) or when animals show signs of significant morbidity.[5]

-

Perform a complete necropsy on all animals.

-

Carefully examine all organs, particularly the oral cavity, esophagus, nasal passages, tongue, and lungs, for gross lesions.

-

-

Histopathology:

-

Collect all organs and any observed tumors.

-

Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

A board-certified veterinary pathologist should perform a microscopic examination to identify and classify all neoplastic and pre-neoplastic lesions.

-

-

Data Analysis:

-

Compare the incidence and multiplicity of tumors between the MNPN-treated and control groups using appropriate statistical tests (e.g., Fisher's exact test).

-

Biomarkers and Human Risk Assessment

The direct measurement of carcinogens or their metabolites in biological fluids provides a valuable tool for assessing human exposure and potential cancer risk.[23][24] MNPN and its metabolites can serve as highly specific biomarkers for exposure to areca nut carcinogens.[1][2] Similar to how urinary NNAL (a metabolite of the tobacco carcinogen NNK) is used to assess lung cancer risk, urinary levels of MNPN or its metabolites could be used to quantify exposure in BQ chewers.[25]

Developing sensitive analytical methods to detect these biomarkers in urine or saliva of BQ chewers is a critical area for future research.[26] Such biomarkers could help identify individuals at the highest risk of developing oral and pharyngeal cancers, allowing for targeted intervention and prevention strategies.[24][27]

Conclusion

3-(Methylnitrosamino)propionitrile is a powerful, organ-specific carcinogen that is endogenously formed during the chewing of betel quid.[3][4][20] Its mechanism of action follows the classical chemical carcinogenesis pathway: metabolic activation by CYP450 enzymes to a reactive electrophile, followed by the formation of mutagenic DNA adducts. The compelling evidence from in vivo animal studies confirms its high carcinogenic potency.[3][5] Understanding the central role of MNPN is paramount for developing effective strategies for the prevention and treatment of betel quid-associated oral cancers, which remain a significant public health challenge. Future work should focus on elucidating the specific human CYP isozymes involved in MNPN activation and developing robust biomarkers for human risk assessment.

References

-

Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats. Carcinogenesis, 5(9), 1137–1140. [Link]

-

Prokopczyk, B., Rivenson, A., Bertinato, P., Brunnemann, K. D., & Hoffmann, D. (1987). A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. Cancer research, 47(2), 467–471. [Link]

-

T, S., & G, S. (2015). Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review. Journal of clinical and diagnostic research: JCDR, 9(11), ZE05–ZE08. [Link]

-

Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats. Carcinogenesis, 5(9), 1137–1140. [Link]

-

Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats. Carcinogenesis, 5(9), 1137-1140. [Link]

-

T, S., & G, S. (2015). Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review. Journal of Clinical and Diagnostic Research, 9(11). [Link]

-

Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. Carcinogenesis, 4(1), 169-172. [Link]

-

Chen, P. H., Mahmood, Q., Mariottini, G. L., Chiang, T. A., & Lee, K. W. (2017). Adverse Health Effects of Betel Quid and the Risk of Oral and Pharyngeal Cancers. BioMed research international, 2017, 3904098. [Link]

-

Wenke, G., Brunnemann, K. D., Hoffmann, D., & Bhide, S. V. (1984). A study of betel quid carcinogenesis—VIII. Carcinogenicity of 3-(methylnitrosamino)propionaldehyde in F344 rats. Carcinogenesis, 5(8), 1137-1140. [Link]